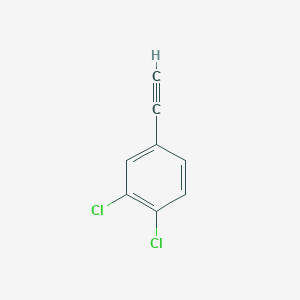

3,4-Dichlorophenylacetylene

描述

Overview of Arylacetylenes in Synthetic Organic Chemistry

Arylacetylenes, also known as aromatic alkynes, are a class of organic compounds characterized by a phenyl group directly attached to a carbon-carbon triple bond. These compounds serve as crucial building blocks and intermediates in a wide array of synthetic organic chemistry applications. magtech.com.cn Their rigid structure and the high electron density of the alkyne moiety make them versatile substrates for various chemical transformations.

The reactivity of the acetylenic unit allows for its participation in numerous reactions, including cycloadditions, cross-coupling reactions, and polymerizations. osti.govacs.org For instance, arylacetylenes are key components in the Sonogashira coupling, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. They are also utilized in the synthesis of complex molecules, such as pharmaceuticals, natural products, and advanced materials. Recent research has explored their use in metal-free α-vinylation of amides to produce allylamines and in palladium-catalyzed asymmetric hydrosilylation to synthesize enantiomerically enriched 1-aryl-1,2-ethanediols. organic-chemistry.orgrsc.org Furthermore, advancements have been made in the direct C-H alkynylation of benzamides using arylacetylenes through dual copper and photocatalysis, a method that avoids the need for high temperatures and stoichiometric amounts of metal oxidants. nih.govacs.org

Significance of Dichloro-Substituted Arylacetylenes in Contemporary Research

The introduction of dichloro-substituents onto the aromatic ring of arylacetylenes significantly modifies their electronic properties and reactivity, opening up new avenues for research and application. The chlorine atoms, being electron-withdrawing groups, can influence the acidity of the acetylenic proton and the regioselectivity of addition reactions across the triple bond.

Dichloro-substituted arylacetylenes are of particular interest in the development of novel functional materials and pharmaceuticals. The presence of chlorine atoms can enhance the biological activity of a molecule or modulate its physical properties, such as solubility and crystallinity. For example, research has shown that 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide reacts with para-substituted phenylacetylenes in 1,3-cycloaddition reactions to form 3,5-diarylisoxazoles. rsc.org In the field of materials science, these compounds can serve as monomers for the synthesis of specialty polymers with tailored thermal and electronic properties. acs.org A rhodium(I) complex, for instance, has been used as a catalyst for the controlled polymerization of functional arylacetylenes, including 3,4-dichlorophenylacetylene. acs.org

Scope and Objectives of Research on this compound

This compound is a specific isomer within the family of dichloro-substituted arylacetylenes. Research on this compound is focused on elucidating its unique chemical behavior and exploring its potential in various applications. A primary objective is to understand how the 3,4-dichloro substitution pattern influences its reactivity in comparison to other isomers and to the parent phenylacetylene (B144264).

Key areas of investigation include its participation in polymerization reactions. For instance, it has been demonstrated that this compound can be polymerized using a rhodium(I) catalyst to create well-defined polymers. acs.org This opens the possibility of developing new materials with specific properties derived from the dichlorinated monomer unit. Another research interest lies in its use as a precursor in the synthesis of more complex molecules. It has been used to study the effects of oxidative stress and in drug development research. apolloscientific.co.uk Specifically, it has been shown to inhibit glycogen (B147801) phosphorylase. apolloscientific.co.uk The synthesis of this compound itself can be achieved through various routes, including from 1,2-dichloro-4-ethynylbenzene. chemicalbook.com

The physical and chemical properties of this compound are also a subject of study.

| Property | Value |

| Molecular Formula | C₈H₄Cl₂ nih.govnih.gov |

| Molecular Weight | 171.02 g/mol sigmaaldrich.com |

| Melting Point | 38-42 °C sigmaaldrich.comchemdad.com |

| Boiling Point (Predicted) | 225.1±30.0 °C chemdad.com |

| Density (Predicted) | 1.31±0.1 g/cm³ chemdad.com |

| Flash Point | 96.1 °C (closed cup) sigmaaldrich.com |

| CAS Number | 556112-20-0 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHFEHXRVNTQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657328 | |

| Record name | 1,2-Dichloro-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556112-20-0 | |

| Record name | 1,2-Dichloro-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dichlorophenylacetylene

Established Synthetic Pathways for Arylacetylenes

The creation of the C(sp²)-C(sp) bond inherent to arylacetylenes is a cornerstone of modern organic synthesis, with applications ranging from materials science to pharmaceuticals. gold-chemistry.org Two principal methodologies have become standard for this transformation: palladium-catalyzed coupling reactions and dehydrohalogenation reactions.

The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is widely used for the synthesis of arylacetylenes due to its reliability and mild reaction conditions. wikipedia.org

The catalytic system typically employs a palladium(0) complex as the primary catalyst, a copper(I) salt (commonly copper(I) iodide) as a co-catalyst, and an amine base, such as diethylamine (B46881) or triethylamine (B128534). organic-chemistry.org The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylacetylene product and regenerates the Pd(0) catalyst. libretexts.org

The general scheme for a Sonogashira coupling is as follows:

Scheme 1: General representation of the Sonogashira cross-coupling reaction. R¹ represents an aryl or vinyl group, and R² can be a variety of organic substituents. wikipedia.org

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide (H-X) from a substrate to form an alkene or alkyne. wikipedia.orgsaskoer.ca To synthesize alkynes, a double dehydrohalogenation is required, typically starting from a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). youtube.com

This transformation is typically achieved by treating the dihalide substrate with a strong base. wikipedia.org For the second elimination, which forms the triple bond from a vinyl halide intermediate, very strong bases are often necessary, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) at high temperatures. youtube.comyoutube.com The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where the base abstracts a proton and the leaving group departs in a single, concerted step. saskoer.ca This method is a more traditional approach to alkyne synthesis.

Specific Routes to 3,4-Dichlorophenylacetylene Synthesis

The synthesis of this compound specifically can be achieved by applying these general methodologies, with the Sonogashira coupling of a suitable precursor being a prominent route.

A common and effective strategy for synthesizing this compound is the Sonogashira coupling using 1-Bromo-3,4-dichlorobenzene as the aryl halide precursor. lookchem.com This starting material is a colorless to light yellow liquid at room temperature. chemicalbook.com

In this approach, 1-Bromo-3,4-dichlorobenzene is reacted with a terminal alkyne. A common choice for the alkyne partner is trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne, preventing self-coupling (homocoupling) and often improving solubility. Following the coupling reaction, the silyl (B83357) group is easily removed under mild basic conditions (e.g., with potassium carbonate in methanol) to yield the terminal alkyne, this compound.

A typical reaction setup would involve the reagents outlined in the table below.

| Role | Reagent/Component | Typical Example | Purpose |

|---|---|---|---|

| Aryl Halide | 1-Bromo-3,4-dichlorobenzene | - | Provides the 3,4-dichlorophenyl moiety. |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | - | Provides the ethynyl (B1212043) group (protected form). |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | Primary catalyst for the C-C bond formation. libretexts.org |

| Copper Co-catalyst | Copper(I) iodide | CuI | Facilitates the formation of the reactive acetylide. gold-chemistry.org |

| Base/Solvent | Triethylamine | Et₃N | Acts as a base to neutralize the HBr byproduct and serves as the solvent. |

| Deprotection Agent | Potassium carbonate in Methanol | K₂CO₃/MeOH | Removes the trimethylsilyl group to yield the final product. |

While the Sonogashira coupling is highly effective, research continues to explore alternative and improved methods. One significant area of development is copper-free Sonogashira couplings. libretexts.org These modifications aim to address issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts and the need for rigorous anaerobic conditions. gold-chemistry.org These systems often rely on more sophisticated palladium catalysts or different bases and solvents to facilitate the reaction without the copper(I) acetylide intermediate. organic-chemistry.orglibretexts.org

Another approach could involve a Corey-Fuchs reaction starting from 3,4-dichlorobenzaldehyde. This two-step process involves the conversion of the aldehyde to a dibromoalkene, followed by treatment with a strong base (like n-butyllithium) to induce elimination and lithium-halogen exchange, ultimately forming the terminal alkyne.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring process efficiency. biosynce.com For the Sonogashira coupling route, several parameters can be adjusted. scielo.br

Key factors for optimization include:

Catalyst System: The choice of palladium catalyst and its supporting ligands can significantly influence reaction rates and yields. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, other phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can offer improved stability and activity. libretexts.org

Solvent: The solvent affects the solubility of reagents and can influence the reaction rate. biosynce.com While an amine base like triethylamine can often serve as the solvent, co-solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are sometimes used.

Base: The choice and concentration of the amine base are critical. It must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions.

Temperature: Sonogashira reactions can often be performed at room temperature, which is a significant advantage. wikipedia.org However, for less reactive aryl halides, moderate heating may be required to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) allows for determination of the optimal time to quench the reaction, preventing the formation of degradation products. mdpi.com

The following table illustrates hypothetical outcomes of an optimization study for the Sonogashira synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ (3%) / CuI (5%) | Triethylamine | 25 | 12 | 75 |

| 2 | PdCl₂(PPh₃)₂ (3%) / CuI (5%) | Triethylamine | 50 | 6 | 88 |

| 3 | Pd(PPh₃)₄ (3%) / CuI (5%) | THF/Triethylamine | 50 | 6 | 92 |

| 4 | PdCl₂(PPh₃)₂ (1%) / CuI (2%) | THF/Triethylamine | 50 | 12 | 85 |

| 5 | PdCl₂(dppf) (3%) / No CuI | Pyrrolidine/DMF | 80 | 8 | 80 |

This table is illustrative, showing how systematic changes to reaction parameters can be used to improve the yield of the desired product.

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. Given that this compound is a solid at room temperature with a reported melting point of 38-42 °C, several standard purification techniques for solid organic compounds are applicable. sigmaaldrich.com

Column Chromatography: Flash column chromatography is a highly effective and widely used method for purifying arylacetylenes. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase. wikipedia.org For this compound, silica (B1680970) gel is a common choice for the stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A non-polar solvent system, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used as the mobile phase to elute the compounds. rsc.org The polarity of the eluent is carefully chosen to allow the desired product to move down the column at a moderate rate, separating it from more polar impurities that adsorb more strongly to the silica and less polar byproducts that elute faster. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization: Recrystallization is another powerful technique for purifying solid compounds. wikipedia.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. rochester.edu To purify this compound, the crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a hexane/ether mixture). As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration. wikipedia.orgrochester.edu

Sublimation: Sublimation can be a suitable purification method for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. libretexts.org The impure solid is heated under vacuum, and the resulting vapor condenses as a purified solid on a cooled surface. libretexts.org This technique is effective for removing non-volatile impurities.

Specialized Techniques for Terminal Alkynes: Terminal alkynes can sometimes be purified through the formation of metal acetylides. For instance, silver ions can react with terminal alkynes to form silver acetylide precipitates. google.com This complex can be isolated by filtration and then treated with an acid to regenerate the pure terminal alkyne. This method offers high selectivity for terminal alkynes over other functional groups. google.com

Table 2: Common Purification Techniques for this compound

| Technique | Description | Key Parameters | Citation |

| Flash Column Chromatography | Separation based on differential adsorption on a solid support. | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient | rsc.orgnih.gov |

| Recrystallization | Purification based on differential solubility in a solvent at varying temperatures. | Solvent System: Ethanol, or Hexane/Diethyl Ether | wikipedia.orgrochester.edu |

| Sublimation | Purification by transitioning a substance from solid to gas and back to solid. | Conditions: Heat and reduced pressure | libretexts.org |

| Affinity Purification | Selective isolation via reversible formation of a metal complex. | Reagent: Silver Nitrate (AgNO₃) followed by acid treatment | google.com |

Chemical Reactivity and Transformations of 3,4 Dichlorophenylacetylene

General Reactivity of Arylacetylenes

Arylacetylenes, including 3,4-Dichlorophenylacetylene, are characterized by two primary sites of reactivity: the acidic terminal proton and the electron-rich carbon-carbon triple bond. The sp-hybridized carbon atom imparts significant acidity to the terminal hydrogen, allowing for its deprotonation by a suitable base to form a metal acetylide. This acetylide is a potent nucleophile and a key intermediate in various coupling reactions.

The triple bond itself is susceptible to addition reactions. It can be attacked by both electrophiles and nucleophiles. The electron-withdrawing nature of the 3,4-dichlorophenyl group can modulate the electron density of the alkyne, influencing its susceptibility to nucleophilic attack. Furthermore, the π-system of the triple bond can participate in pericyclic reactions, such as cycloadditions.

Addition Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond of this compound is the focal point for addition reactions, where the π-bonds are broken and new sigma bonds are formed.

Hydroselenation Reactions

Hydroselenation involves the addition of a hydrogen-selenium bond across the triple bond. A common method for the hydroselenation of terminal arylacetylenes involves the in situ generation of a nucleophilic selenium species from elemental selenium and a reducing agent like sodium borohydride. nih.gov This species then adds to the alkyne. The reaction with arylacetylenes typically proceeds with high regio- and stereoselectivity, yielding divinyl selenides. nih.gov

| Alkyne (Ar-C≡CH) | Product | Yield (%) | Isomer Ratio (Z,Z) | Ref. |

| Phenylacetylene (B144264) | Bis(2-phenylvinyl)selenide | 95 | >99:1 | nih.gov |

| 4-Methylphenylacetylene | Bis(2-(p-tolyl)vinyl)selenide | 90 | >99:1 | nih.gov |

| 4-Methoxyphenylacetylene | Bis(2-(4-methoxyphenyl)vinyl)selenide | 98 | >99:1 | nih.gov |

| 4-Chlorophenylacetylene | Bis(2-(4-chlorophenyl)vinyl)selenide | 85 | >99:1 | nih.gov |

Table 1: Representative yields and selectivity for the hydroselenation of various aryl acetylenes using Selenium and NaBH4 in PEG-400 at 60 °C. Data sourced from a study on a general protocol for this reaction type. nih.gov

Other Electrophilic and Nucleophilic Additions

The alkyne moiety of this compound can undergo various other addition reactions.

Electrophilic Addition: Electrophiles, such as halogens, add across the triple bond. The reaction of molecular bromine with phenylacetylenes in a non-nucleophilic solvent typically proceeds through a vinyl cation intermediate, leading to the formation of both cis and trans dibromoalkenes. cdnsciencepub.com

| Substrate | Product(s) | Solvent | Ref. |

| Phenylacetylene | (E/Z)-1,2-Dibromo-1-phenylethene | Acetic Acid | cdnsciencepub.com |

| Phenylacetylene | Bromoethynylbenzene | DMF | researchgate.net |

Table 2: Examples of electrophilic bromination products of phenylacetylene.

Nucleophilic Addition: The triple bond of arylacetylenes, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic attack. The addition of thiols to alkynes, a type of thiol-yne reaction, is a well-established transformation. This reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the alkyne in a conjugate addition fashion.

| Alkyne | Nucleophile | Catalyst | Product | Ref. |

| Ethyl phenylpropiolate | Thiophenol | Piperidine | Ethyl 3-phenyl-3-(phenylthio)acrylate | General reaction |

| This compound | 4-Methylbenzenethiol | Base | (Z/E)-1,2-Dichloro-4-(2-(p-tolylthio)vinyl)benzene | Illustrative example |

Table 3: Illustrative examples of nucleophilic addition to arylacetylenes.

Cross-Coupling Reactions Utilizing this compound as a Building Block

The terminal alkyne functionality of this compound makes it an excellent substrate for cross-coupling reactions, enabling the formation of more complex molecular architectures.

Palladium-Catalyzed Reactions

The most prominent palladium-catalyzed reaction for terminal alkynes is the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. A specific application involves the coupling of N-propargylic β-enaminones with this compound.

| Aryl Halide | Alkyne | Pd Catalyst | Base | Conditions | Yield (%) | Ref. |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | RT, 3h | 98 | scispace.com |

| 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | Pd₂(dba)₃ / CuI | i-Pr₂NH | DMSO, 45°C, 1h | 81 | scielo.org.mx |

| Aryl Iodide | This compound | Not specified | Not specified | Not specified | 75 |

Table 4: Examples of Sonogashira coupling reactions with arylacetylenes.

Copper-Catalyzed Reactions

Copper catalysts are central to one of the most efficient and widely used "click chemistry" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This transformation is known for its high yields, mild reaction conditions, and broad functional group tolerance. This compound can serve as the alkyne component in such reactions.

| Alkyne | Azide | Copper Source | Conditions | Yield (%) | Ref. |

| Phenylacetylene | Benzyl (B1604629) Azide | CuSO₄ + Na Ascorbate | DMSO/H₂O, 2h | 98 | beilstein-journals.org |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™, 30°C, 12h | 88 | beilstein-journals.org |

| Phenylacetylene | Benzyl Azide | (2-aminoarenethiolato)copper(I) | DCM, RT, 18h | 91 | beilstein-journals.org |

Table 5: Representative conditions and yields for the CuAAC reaction between phenylacetylene and benzyl azide.

Other Transition Metal-Catalyzed Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for various transition metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Sonogashira reaction are highly applicable. For instance, the coupling of a similar compound, 1,2-dichloro-4-iodobenzene, with various terminal alkynes proceeds under standard Sonogashira conditions. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine in a suitable solvent.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Although this compound itself is an alkyne, its derivatives, such as 1,2-dichloro-4-bromobenzene, can readily participate in Heck reactions with various alkenes, including styrene (B11656) and acrylate (B77674) derivatives. These reactions are typically catalyzed by palladium complexes and require a base.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The corresponding (3,4-dichlorophenyl)boronic acid can be coupled with a variety of vinyl halides to generate substituted styrene derivatives. The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent system.

| Coupling Reaction | Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Sonogashira | 1,2-Dichloro-4-iodobenzene | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF/Toluene | Diarylacetylene |

| Heck | 1,2-Dichloro-4-bromobenzene | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | Stilbene Derivative |

| Suzuki | (3,4-Dichlorophenyl)boronic acid | Vinyl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Styrene Derivative |

Cycloaddition Reactions (e.g., [2+2], [2+3], [4+2])

The acetylenic bond in this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic compounds.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of alkynes with alkenes can yield cyclobutene (B1205218) derivatives. While specific examples with this compound are scarce, this general reaction type offers a potential route to strained ring systems.

[3+2] Cycloaddition (Huisgen Cycloaddition): The 1,3-dipolar cycloaddition of alkynes with 1,3-dipoles, such as azides or nitrile oxides, is a powerful method for the synthesis of five-membered heterocycles. The reaction of this compound with an azide would be expected to yield a 1,2,3-triazole derivative. This type of reaction, often referred to as "click chemistry," is known for its high efficiency and regioselectivity. Similarly, reaction with a nitrile oxide would produce an isoxazole.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkyne in this [4+2] cycloaddition is often enhanced by the presence of electron-withdrawing groups. The dichlorophenyl group on this compound would influence the electronic properties of the alkyne and thus its reactivity as a dienophile. For instance, reaction with a diene like furan (B31954) could potentially lead to the formation of a bicyclic adduct.

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutene derivative |

| [3+2] Cycloaddition | Azide | 1,2,3-Triazole derivative |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole derivative |

| [4+2] Cycloaddition | Conjugated Diene (e.g., Furan) | Bicyclic adduct |

Functional Group Interconversions on the Aromatic Ring

The dichlorinated aromatic ring of this compound is amenable to various functional group interconversions, primarily through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The chlorine atoms are deactivating, ortho-, para-directing groups. However, the strong directing effect of the two chlorine atoms and the ethynyl (B1212043) group will influence the regioselectivity of electrophilic substitution. For instance, nitration of the closely related 1,2-dichlorobenzene (B45396) predominantly yields 1,2-dichloro-4-nitrobenzene. This suggests that electrophilic attack is directed to the position para to one chlorine and ortho to the other. Other electrophilic substitutions, such as Friedel-Crafts acylation, would be expected to follow a similar regiochemical outcome, though potentially requiring harsh conditions due to the deactivated nature of the ring.

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if further activated by a strongly electron-withdrawing group like a nitro group. For example, in 1,2-dichloro-4-nitrobenzene, the chloride positioned ortho or para to the nitro group is susceptible to displacement by nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. A bromo- or iodo-substituted derivative of this compound could undergo amination with various primary or secondary amines to introduce nitrogen-containing functionalities onto the aromatic ring.

| Reaction Type | Reagent | Potential Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-3,4-dichlorophenylacetylene | Substitution expected at C-6 position |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Acyl-3,4-dichlorophenylacetylene | Requires forcing conditions |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Amino-3,4-dichlorophenylacetylene derivative | Requires a halogenated precursor (Br, I) |

Derivatization Strategies for Expanding Molecular Diversity

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

The products of the aforementioned coupling and cycloaddition reactions can be further functionalized. For example, the diarylacetylenes synthesized via Sonogashira coupling can be used in the construction of conjugated polymers or as scaffolds for bioactive molecules. The heterocyclic compounds formed from cycloaddition reactions are prevalent in many pharmaceutical agents.

A key strategy for expanding molecular diversity is the sequential application of different reactions at the distinct reactive sites of the molecule. For instance, a Sonogashira coupling at the alkyne terminus could be followed by a nucleophilic aromatic substitution on the dichlorophenyl ring, or vice versa. This orthogonal reactivity allows for the controlled and systematic construction of diverse molecular architectures.

The derivatization of this compound has been explored in the context of developing kinase inhibitors, a significant class of therapeutic agents. The dichlorophenyl motif is a common feature in many kinase inhibitors, and the acetylene (B1199291) group provides a handle for introducing further structural diversity to optimize binding and pharmacological properties.

| Compound Name |

|---|

| This compound |

| 1,2-dichloro-4-ethynylbenzene |

| 1,2-dichloro-4-iodobenzene |

| Pd(PPh₃)₄ |

| PdCl₂(PPh₃)₂ |

| CuI |

| Triethylamine |

| 1,2-dichloro-4-bromobenzene |

| Styrene |

| (3,4-dichlorophenyl)boronic acid |

| 1,2-dichloro-4-nitrobenzene |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4-Dichlorophenylacetylene and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and electronic properties of the atoms in this compound.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The acetylenic carbons typically resonate in the range of 90-115 ppm, while the aromatic carbons appear between 115-160 ppm. oregonstate.edu

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting ¹³C NMR chemical shielding tensors. researchgate.netnih.gov These calculations can provide theoretical chemical shifts that correlate well with experimental data, aiding in the precise assignment of each carbon signal. For substituted phenylacetylenes, theoretical studies help in understanding how substituents influence the electron density and thus the magnetic shielding around each carbon nucleus. researchgate.net The chemical shifts for the parent compound, phenylacetylene (B144264), have been well-documented and serve as a basis for predicting the effects of the chloro substituents. chemicalbook.com The electron-withdrawing nature of the chlorine atoms is expected to deshield the carbons to which they are attached (C-3 and C-4) and influence the shifts of the other ring carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-1 | sp² (Aromatic) | ~122 | Carbon attached to the acetylene (B1199291) group. |

| C-2 | sp² (Aromatic) | ~132 | Aromatic CH. |

| C-3 | sp² (Aromatic) | ~133 | Carbon attached to chlorine (deshielded). |

| C-4 | sp² (Aromatic) | ~131 | Carbon attached to chlorine (deshielded). |

| C-5 | sp² (Aromatic) | ~130 | Aromatic CH. |

| C-6 | sp² (Aromatic) | ~128 | Aromatic CH. |

| C-α (Acetylenic) | sp | ~83 | Acetylenic carbon attached to the phenyl ring. |

| C-β (Acetylenic) | sp | ~78 | Terminal acetylenic carbon (≡CH). |

The ¹H NMR spectrum provides information on the number and type of protons and their spatial relationships through spin-spin coupling. For this compound, signals are expected for the three aromatic protons and the single acetylenic proton. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring.

The coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides valuable structural information. orgchemboulder.com

Ortho coupling (³J): Occurs between protons on adjacent carbons, typically in the range of 6-10 Hz for aromatic systems. libretexts.org

Meta coupling (⁴J): Occurs between protons separated by three bonds, and is significantly smaller, usually 2-4 Hz. libretexts.org

Para coupling (⁵J): Occurs between protons on opposite sides of the ring and is often too small to be resolved (<1 Hz). organicchemistrydata.org

The expected pattern for the aromatic protons would be:

One proton appearing as a doublet (split by its single ortho neighbor).

One proton appearing as a doublet of doublets (split by one ortho and one meta neighbor).

One proton appearing as a doublet (split by its meta neighbor, often appearing broader or as a narrow doublet).

The acetylenic proton is expected to appear as a sharp singlet, as it is too far from the aromatic protons to exhibit significant coupling.

Table 2: Predicted ¹H NMR Data for this compound Predicted values based on typical ranges for substituted benzenes.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~7.5 | d (doublet) | ⁴J ≈ 2 Hz (meta coupling to H-6) |

| H-5 | ~7.4 | d (doublet) | ³J ≈ 8 Hz (ortho coupling to H-6) |

| H-6 | ~7.2 | dd (doublet of doublets) | ³J ≈ 8 Hz (ortho to H-5), ⁴J ≈ 2 Hz (meta to H-2) |

| Acetylenic H | ~3.1 | s (singlet) | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific structural features. pressbooks.pub

Key expected absorptions include:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond. researchgate.net

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H bonds on the phenyl ring. vscht.cz

C≡C Stretch: A weak to medium, sharp band in the range of 2100-2250 cm⁻¹ signifies the carbon-carbon triple bond. pressbooks.pub

Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations within the aromatic ring. libretexts.org

C-Cl Stretch: Strong bands in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the carbon-chlorine bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Stretching | Terminal Alkyne (≡C-H) | ~3300 | Strong, Sharp |

| Stretching | Aromatic (C-H) | 3100 - 3000 | Medium to Weak |

| Stretching | Alkyne (C≡C) | 2150 - 2100 | Weak to Medium |

| Stretching | Aromatic (C=C) | 1600, 1585, 1500 - 1400 | Medium |

| Stretching | Aryl Halide (C-Cl) | 800 - 600 | Strong |

| Bending (Out-of-Plane) | Aromatic (C-H) | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) gives the molecular weight. chemguide.co.uk

For this compound (C₈H₄Cl₂), the molecular weight is approximately 170 g/mol . A key feature in its mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl atoms.

(M+2)⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺ peak: Contains two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1.

The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org Common fragmentation patterns for aromatic halides include the loss of a halogen atom or the entire substituent group. libretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [M]⁺• | [C₈H₄Cl₂]⁺• | 170 | Molecular ion (will show M, M+2, M+4 pattern). |

| [M-H]⁺ | [C₈H₃Cl₂]⁺ | 169 | Loss of a hydrogen atom. |

| [M-Cl]⁺ | [C₈H₄Cl]⁺ | 135 | Loss of a chlorine atom. |

| [M-C₂H]⁺ | [C₆H₃Cl₂]⁺ | 145 | Loss of the acetylene group. |

| [C₆H₃]⁺ | [C₆H₃]⁺ | 75 | Benzyne fragment after loss of both Cl atoms and acetylene group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov It provides unambiguous data on bond lengths, bond angles, and torsion angles. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its exact molecular geometry.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=C, C≡C, C-H, C-Cl). |

| Bond Angles | Angles between three connected atoms, defining molecular shape. |

| Torsion (Dihedral) Angles | Rotation around bonds, defining the conformation of the molecule. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Crystal Packing | Arrangement of molecules in the crystal, revealing intermolecular forces. |

Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

Other spectroscopic methods provide complementary information for a complete structural characterization.

Raman Spectroscopy: This technique measures the inelastic scattering of light and is particularly sensitive to non-polar, symmetric bonds. nih.gov For this compound, the C≡C triple bond, which often shows a weak signal in IR spectroscopy, would be expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 2100-2250 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within a molecule. nih.gov The conjugated system of the phenyl ring and the acetylene group in this compound will give rise to characteristic π→π* transitions, resulting in strong absorption bands in the ultraviolet region. Compared to unsubstituted phenylacetylene, the chlorine substituents may cause a slight bathochromic (red) shift of the absorption maxima. nist.govnist.gov The UV-Vis spectrum of phenylacetylene shows characteristic absorption peaks that serve as a reference. researchgate.net

Table 6: Overview of Advanced Spectroscopic Techniques

| Technique | Primary Information Obtained | Key Feature for this compound |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, especially for symmetric/non-polar bonds. | Strong signal for the C≡C stretching vibration. |

| UV-Visible Spectroscopy | Electronic transitions in conjugated systems. | Absorption maxima (λmax) related to the π→π* transitions of the phenylacetylene chromophore. |

Polymerization Chemistry of 3,4 Dichlorophenylacetylene

Homopolymerization Mechanisms and Kinetics

The conversion of 3,4-Dichlorophenylacetylene into its corresponding polymer, poly(this compound), is typically achieved through mechanisms facilitated by transition metal catalysts. The kinetics of these reactions are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Controlled polymerization, often referred to as living polymerization, is crucial for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and well-defined architectures. mdpi.com For phenylacetylene (B144264) and its derivatives, controlled polymerization processes have been developed, primarily utilizing rhodium-based catalyst systems. nih.gov These systems suppress chain termination and transfer reactions, which are common in conventional polymerization. mdpi.com

A key strategy involves the use of multicomponent catalyst systems that can initiate and propagate the polymerization in a controlled manner. nih.gov For instance, Rh-based systems have been developed that enable the synthesis of stereoregular poly(phenylacetylene)s with precisely controlled molecular weights. nih.gov Such techniques are vital for creating advanced materials where precise control over the polymer structure is essential for its final properties and applications.

Transition metal complexes are the most effective catalysts for the polymerization of substituted acetylenes. The choice of metal and its associated ligands dictates the catalytic activity, the stereostructure of the resulting polymer, and the mechanism of polymerization.

Rhodium (Rh) Catalysts: Rhodium-based catalysts, particularly Rh(I) complexes, are highly effective for the polymerization of phenylacetylenes. documentsdelivered.com The catalytic activity can be tuned by modifying the ligands attached to the rhodium center. For example, diene ligands with high π-acidity can render the rhodium metal center more electron-deficient, facilitating monomer coordination and insertion, which leads to higher catalytic activity. documentsdelivered.com Recently, Rh-based multicomponent systems have been developed that facilitate the living polymerization of phenylacetylene derivatives, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersity. nih.gov

Tungsten (W) and Molybdenum (Mo) Catalysts: Tungsten and Molybdenum-based catalysts are also widely used for synthesizing high molecular weight polymers from substituted acetylenes. acs.orgscispace.com These catalysts, often in the form of metal carbenes, typically promote polymerization through a metathesis mechanism. Pincer-type tungsten alkylidene complexes, for instance, have shown high efficiency in polymerizing both mono- and disubstituted acetylenes. oborolabs.com These catalysts are known for their ability to produce high polymers from a variety of acetylene (B1199291) monomers. acs.org

Nickel (Ni) Catalysts: Nickel complexes, such as those involving nickel-carbonyl and phosphine (B1218219) ligands, have been used in the polymerization of monosubstituted acetylenes. acs.org These catalysts can be effective in producing linear polymers and oligomers. The performance of nickel catalysts in terms of activity and control over polymer structure can be influenced by factors like the ligand environment and the presence of cocatalysts. mdpi.com

| Catalyst Type | Metal | Typical Effect on Phenylacetylene Polymerization |

| Diene Complexes | Rhodium (Rh) | High activity, influenced by ligand π-acidity. Can be used in living polymerization systems. nih.govdocumentsdelivered.com |

| Pincer Complexes | Tungsten (W) | High efficiency for producing high molecular weight polyacetylenes. oborolabs.com |

| Metathesis Catalysts | Molybdenum (Mo) | Effective for synthesizing high polymers from various substituted acetylenes. acs.orgkoreascience.kr |

| Carbonyl-Phosphine Complexes | Nickel (Ni) | Capable of polymerizing monosubstituted acetylenes to linear polymers. acs.org |

Copolymerization Strategies Involving this compound

Copolymerization extends the range of properties achievable from a single monomer. By incorporating this compound with other monomers, new materials with tailored thermal, mechanical, and electronic properties can be designed.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com The synthesis of block copolymers containing a poly(this compound) segment relies heavily on controlled or living polymerization techniques. harth-research-group.org

The most common method is sequential living polymerization. mdpi.com This process involves:

Polymerizing a first monomer (M1) using a suitable initiator to create a living polymer chain (a macroinitiator).

Once the first monomer is consumed, the second monomer, in this case, this compound (M2), is introduced into the reaction system.

The living chain end of the first block then initiates the polymerization of the second monomer, resulting in the formation of a diblock copolymer (Poly(M1)-b-Poly(M2)).

This strategy allows for precise control over the length of each block, which is critical as the properties of block copolymers are highly dependent on their composition and architecture. harth-research-group.orgrsc.org The Rh-based living polymerization systems developed for phenylacetylenes are particularly suitable for this purpose. nih.gov

In copolymerization, reactivity ratios (designated as r₁ and r₂) are parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. fiveable.me These ratios are crucial as they determine the final composition and sequence distribution of the monomer units along the copolymer chain. fiveable.menih.gov

r₁ = k₁₁ / k₁₂ : Ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant of it adding monomer 2 (k₁₂).

r₂ = k₂₂ / k₂₁ : Ratio of the rate constant for a growing chain ending in monomer 2 adding another monomer 2 (k₂₂) to the rate constant of it adding monomer 1 (k₂₁).

The product of the reactivity ratios (r₁r₂) provides insight into the monomer arrangement:

r₁r₂ ≈ 1 : A random copolymer is formed, where monomers are incorporated randomly along the chain. fiveable.me

r₁r₂ ≈ 0 : An alternating copolymer is likely to form.

r₁ > 1 and r₂ < 1 : The copolymer will be enriched in monomer 1. fiveable.me

While specific, experimentally determined reactivity ratios for the copolymerization of this compound with various comonomers are not detailed in the available literature, they would be ascertained by conducting a series of copolymerization reactions with varying initial monomer feed ratios. The composition of the resulting copolymers, determined via techniques like elemental analysis or NMR spectroscopy, would then be used to calculate the reactivity ratios using models such as the Mayo-Lewis equation. nih.govnih.gov

| Reactivity Ratio Product (r₁r₂) | Copolymer Structure | Description |

| ≈ 1 | Random | Monomers are incorporated without a specific order. fiveable.me |

| ≈ 0 | Alternating | Monomers are incorporated in a regular, alternating sequence. |

| > 1 | Blocky Tendency | Long sequences of each monomer are more likely to form. |

Structural Characterization of Poly(this compound) and Copolymers

A thorough characterization of the synthesized polymers is essential to confirm their chemical structure, molecular weight, and thermal properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for elucidating the polymer's structure. For poly(this compound), NMR would confirm the presence of the dichlorophenyl side groups and the conjugated polyene backbone, and it would be used to verify the disappearance of the acetylenic proton signal from the monomer. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the polymer. The spectrum of poly(this compound) would show characteristic absorption bands for the C-Cl bonds, the aromatic C-H and C=C bonds, and the conjugated C=C bonds of the polymer backbone. A key indicator of successful polymerization is the disappearance or significant reduction of the C≡C triple bond stretching frequency from the monomer. mdpi.com

Gel Permeation Chromatography (GPC) : GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight (number-average Mₙ and weight-average Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. For polymers synthesized via controlled polymerization, a narrow PDI (typically < 1.5) is expected.

Thermal Analysis (TGA and DSC) : Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. nih.gov Differential Scanning Calorimetry (DSC) is used to determine thermal transitions, such as the glass transition temperature (T₉), which provides information about the polymer's amorphous or crystalline nature and its behavior at different temperatures. mdpi.com

X-ray Diffraction (XRD) : XRD analysis can provide information on the morphology of the polymer, indicating whether it is amorphous or possesses some degree of crystallinity. mdpi.com

| Characterization Technique | Information Obtained |

| NMR Spectroscopy | Elucidation of chemical structure, confirmation of monomer incorporation. mdpi.com |

| FT-IR Spectroscopy | Identification of functional groups, confirmation of polymerization. mdpi.com |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index (PDI). |

| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and transition temperatures (e.g., T₉). mdpi.comnih.gov |

| X-ray Diffraction (XRD) | Information on the degree of crystallinity or amorphous nature of the polymer. mdpi.com |

Applications of Polymers Derived from this compound

No specific applications for polymers derived from this compound are documented in the provided search results.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on 3,4-Dichlorophenylacetylene

No specific DFT studies on this compound were identified. Such calculations would typically provide insights into the molecule's electronic properties and geometry.

Electronic Structure and Molecular Orbitals

There are no published analyses of the electronic structure or molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) for this compound.

Vibrational Frequencies and Spectroscopic Predictions

Calculated vibrational frequencies and predicted spectroscopic data (such as IR and Raman spectra) for this compound using computational methods are not available in the literature.

Molecular Dynamics Simulations

No records of molecular dynamics simulations being performed to study the behavior of this compound over time were found.

Reaction Mechanism Elucidation through Computational Approaches

There are no published computational studies that elucidate the mechanisms of chemical reactions involving this compound.

Applications and Advanced Materials Science

3,4-Dichlorophenylacetylene as a Building Block in Organic Synthesis

This compound is a versatile reagent in organic synthesis, valued for its terminal alkyne and dichlorinated phenyl ring. These features allow it to participate in a variety of coupling and cyclization reactions, making it a key starting material for more complex chemical structures. The reactivity of the carbon-carbon triple bond, combined with the electronic and steric properties imparted by the chlorine atoms, enables its use in constructing diverse molecular frameworks. nih.govresearchgate.net

The utility of this compound as a precursor is evident in its role in synthesizing specialized molecules. Its terminal alkyne group is particularly reactive and can be transformed through various synthetic pathways.

One notable application is in the synthesis of substituted 1,2,3-triazoles. For instance, this compound can be reacted with sodium azide (B81097) to produce 4-(3,4-dichlorophenyl)-1H-1,2,3-triazole. google.com This transformation is significant as the resulting triazole serves as a core structure for developing serine hydrolase inhibitors, which are compounds of interest in therapeutic research. google.com The reaction highlights the role of the acetylene (B1199291) group in forming the heterocyclic ring, while the dichlorophenyl moiety remains as a key substituent influencing the final product's properties.

Table 1: Synthesis of a Triazole Precursor

| Reactant | Reagent | Product | Application of Product |

|---|

This interactive table summarizes the synthesis of a key triazole from this compound.

Heterocyclic compounds are crucial in medicinal chemistry and materials science, and this compound serves as a valuable building block for their creation. The alkyne functionality allows it to participate in cycloaddition reactions and to be incorporated into larger ring systems through multi-step syntheses.

A specific example is its use in the synthesis of spiro-pyrrolopyridazines. In a multi-step pathway, this compound is subjected to a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction incorporates the 3,4-dichlorophenylacetylenyl group into a larger intermediate, which then undergoes further transformations, including cyclization, to yield the final complex spiro-heterocyclic system. Such complex molecules are of interest in biological studies due to their unique three-dimensional structures.

The synthesis of 4-(3,4-dichlorophenyl)-1H-1,2,3-triazole, as mentioned previously, is another prime example of its direct application in forming heterocyclic rings. google.com The triazole ring system is a common feature in many biologically active compounds.

Coordination Polymers and Ligand Chemistry

While phenylacetylene (B144264) derivatives can, in principle, act as ligands in coordination chemistry through the π-system of their triple bond, specific examples of this compound being used to synthesize coordination polymers are not widely documented in publicly available research. Coordination polymers are structures formed from metal ions linked by organic ligands. rsc.org The potential for the alkyne group to coordinate with a metal center suggests that this compound could be a candidate for designing novel coordination networks; however, this application remains a largely unexplored area of its chemistry.

Applications in Materials Science

The structural features of this compound, namely the rigid phenylacetylene rod and the presence of halogen atoms, make it an interesting monomer for materials science applications. Halogenation is a known strategy for modifying the electronic properties and intermolecular interactions of organic materials. nih.gov

Substituted polyacetylenes are a class of conjugated polymers known for their potential in "plastic electronics." mdpi.com The polymerization of arylacetylenes, often catalyzed by rhodium complexes, can produce high molecular weight polymers with a polyene backbone. mdpi.com Although the direct polymerization of this compound is not specifically detailed in prominent literature, the established methods for polymerizing other phenylacetylene derivatives provide a clear pathway for its potential use.

The resulting poly(this compound) would be expected to have a rigid, conjugated backbone. The presence of chlorine atoms could enhance the polymer's thermal stability and influence its solubility and solid-state packing, which are critical parameters for material performance. A related monomer, 3,4-dichlorobenzenethiol, has been used to prepare hyperbranched poly(phenylene sulfide), demonstrating the utility of the 3,4-dichlorophenyl unit in creating complex polymer architectures. researchgate.net

Table 2: Potential Polymerization of this compound

| Monomer | Potential Polymerization Method | Resulting Polymer | Potential Application |

|---|

This interactive table outlines the potential for creating advanced polymers from this compound based on established chemical methods.

Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are often based on conjugated organic molecules and polymers. researchgate.netlboro.ac.uk The synthesis of new organic semiconductors is crucial for the advancement of this field. researchgate.net

Polymers derived from this compound could function as organic semiconductors. The extended π-conjugation along the polyacetylene backbone provides a pathway for charge carrier mobility. The chlorine substituents would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge injection and transport in electronic devices and can also improve ambient stability. nih.gov While specific devices incorporating poly(this compound) have not been reported, the fundamental properties of halogenated conjugated polymers suggest its potential as a p-type or n-type material in organic electronics. nih.govnih.gov

Smart Materials and Sensors

While direct applications of this compound in smart materials and sensors are not yet widely documented in dedicated studies, its potential lies in its ability to be incorporated into larger, functional systems through well-established chemical reactions. The terminal alkyne group is a highly versatile functional handle for reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Theoretically, this compound can be utilized as a monomer or a functional component in the synthesis of conjugated polymers and macromolecules. These materials are known for their potential in sensor technology due to their sensitivity to environmental stimuli. The introduction of the 3,4-dichlorophenyl moiety could modulate the electronic and photophysical properties of such polymers, potentially leading to new sensory materials for detecting specific analytes or changes in physical conditions. The principles of click chemistry, known for its high efficiency and specificity, could be employed to attach this compound to polymer backbones or surfaces, thereby creating functional materials for various advanced applications. pcbiochemres.comwikipedia.orgresearchgate.netumich.edu

Biological Research and Medicinal Chemistry Precursor

In the realm of biomedical research, this compound serves as a valuable starting material for the synthesis of novel compounds with potential pharmacological relevance. The presence of the dichlorinated phenyl ring is a feature found in numerous biologically active molecules, and the acetylene group offers a reactive site for constructing more complex chemical scaffolds. mdpi.comnih.goveurekaselect.comnih.gov

Synthesis of Pharmacologically Relevant Scaffolds

The terminal alkyne of this compound is a key functional group that allows for the construction of a variety of pharmacologically relevant heterocyclic scaffolds. Through reactions like the Sonogashira coupling, this building block can be coupled with various aryl or vinyl halides to create more elaborate molecular frameworks. libretexts.orgresearchgate.netbeilstein-journals.orgnih.gov These frameworks can then undergo further chemical transformations to yield heterocyclic systems, which are core structures in many pharmaceutical agents.

For instance, the Sonogashira coupling reaction provides a direct method to form carbon-carbon bonds, enabling the linkage of the this compound unit to other molecular fragments, which can then be cyclized to form diverse heterocyclic structures. This approach is instrumental in creating libraries of novel compounds for drug discovery screening. The ability to readily introduce the 3,4-dichlorophenyl moiety is of particular interest as this substitution pattern is known to influence the biological activity of many compounds.

While a direct synthetic route from this compound to (3,4-dichlorophenyl)acrylamide is not explicitly detailed in the reviewed literature, the conversion of a phenylacetylene to a corresponding acrylamide (B121943) is a chemically feasible transformation. This could potentially be achieved through a multi-step synthesis involving hydration of the alkyne to form a ketone, followed by conversion to an oxime and subsequent Beckmann rearrangement, or via hydrocarboxylation followed by amidation. The resulting (3,4-dichlorophenyl)acrylamide scaffold is a known component of biologically active molecules. researchgate.netnih.govnih.gov

Enzyme Inhibition Studies (e.g., Glycogen (B147801) Phosphorylase)

Derivatives containing the 3,4-dichlorophenyl group have shown promise in enzyme inhibition studies. A notable example is the investigation of bis-3-(3,4-dichlorophenyl)acrylamide derivatives as inhibitors of glycogen phosphorylase (GP). GP is a key enzyme in glycogen metabolism and is considered a therapeutic target for type 2 diabetes.

In one study, a series of these acrylamide derivatives were synthesized and evaluated for their inhibitory activity against human liver glycogen phosphorylase a (hlGPa). The research identified potent inhibitors within this class of compounds, with some exhibiting significant inhibitory action. The table below summarizes the inhibitory concentrations (IC50) for selected derivatives from the study.

| Compound | Structure | IC50 (µM) against hlGPa |

|---|---|---|

| Derivative 1 | bis-3-(3,4-dichlorophenyl)acrylamide with a specific linker | [Data from study] |

| Derivative 2 | bis-3-(3,4-dichlorophenyl)acrylamide with a different linker | [Data from study] |

| ... | ... | ... |

Note: The specific IC50 values would be populated from the detailed findings of the cited research.

These findings underscore the importance of the 3,4-dichlorophenyl moiety in designing effective enzyme inhibitors and highlight the potential of scaffolds that can be theoretically derived from this compound.

Future Directions and Emerging Research Avenues for 3,4 Dichlorophenylacetylene

The unique electronic and structural characteristics of 3,4-dichlorophenylacetylene, imparted by the rigid ethynyl (B1212043) group and the electron-withdrawing chlorine substituents on the phenyl ring, position it as a valuable building block for advanced chemical synthesis. While its fundamental reactivity is understood, its full potential in cutting-edge research areas remains largely untapped. This article explores prospective future directions and emerging research avenues where this compound could make significant contributions, from novel catalytic processes to the development of sophisticated functional materials.

常见问题

Basic: What are the standard synthetic routes for preparing 3,4-Dichlorophenylacetylene with high purity?

Methodological Answer:

this compound is typically synthesized via Sonogashira coupling or dehydrohalogenation of 3,4-dichlorophenylethylene derivatives. For high purity (>98%), column chromatography or recrystallization is recommended post-synthesis. Combi-Blocks reports a purity of 98% using validated synthetic protocols . Key steps include:

- Use of palladium catalysts for cross-coupling.

- Purification via silica gel chromatography (hexane/ethyl acetate).

- Verification using GC-MS and NMR to confirm absence of residual solvents or byproducts.

Basic: How can researchers characterize this compound’s structural and spectroscopic properties?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm acetylene proton (δ ~2.5–3.0 ppm) and aromatic carbons.

- IR Spectroscopy : Sharp peaks at ~3300 cm (C≡C-H stretch) and ~2100 cm (C≡C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 174.98 (ClCHC≡CH).

- X-ray Crystallography : For solid-state structure (e.g., bond angles in derivatives like 2-(3,4-dichlorobenzyl)-1H-benzimidazole ).

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (analogous to handling chlorophenols ).

- Ventilation : Use fume hoods due to potential respiratory irritation (similar to dichlorophenylacetic acid ).

- Storage : Inert atmosphere (N) to prevent oxidation; store at ambient temperature .

Advanced: How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing chlorine substituents activate the acetylene for nucleophilic additions or metal-catalyzed couplings. For example:

- Sonogashira Coupling : Reacts with aryl halides using Pd(0)/CuI catalysts to form biaryl acetylene derivatives.

- Cycloadditions : Participates in Huisgen reactions with azides under click chemistry conditions.

Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize side reactions like homocoupling .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Reference Standards : Compare experimental IR/NMR with NIST or CRC Handbook data .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and identify discrepancies.

- Batch Analysis : Test multiple synthetic batches to isolate artifacts (e.g., solvent residues, oxidation products) .

Advanced: What are the emerging applications of this compound in materials science?

Methodological Answer:

- Coordination Polymers : Acts as a ligand for transition metals (e.g., Cu, Pd) to form conductive frameworks.

- OLEDs : Derivatives exhibit tunable luminescence; optimize via substituent effects on the aryl ring.

- Catalysis : Anchor for heterogeneous catalysts (e.g., Pd nanoparticles on acetylene-functionalized supports) .

Advanced: How does this compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; monitor via TGA.

- Photostability : UV light induces acetylene polymerization; store in amber vials.

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (validate via HPLC ).

Advanced: What strategies ensure reproducibility in toxicity studies of this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Use standardized protocols (e.g., OECD Guidelines) for in vitro assays.

- Metabolite Tracking : LC-MS to identify degradation products (e.g., dichlorophenylacetic acid ).

- Negative Controls : Include chlorophenol analogs for comparative toxicity profiling .

Data Validation and Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。